N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide
Description
N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a furan-2-carboxamide moiety at position 5. The inclusion of a fluorinated aryl group and a furan carboxamide suggests enhanced lipophilicity and hydrogen-bonding capacity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c1-12-22-17-9-6-14(23-19(25)18-3-2-10-27-18)11-16(17)20(26)24(12)15-7-4-13(21)5-8-15/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGMIQVXGXUONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The furan-2-carboxamide moiety is also crucial for its biological properties.
Structural Formula
Research indicates that compounds similar to this compound act primarily as inhibitors of various enzymes and receptors. The quinazoline scaffold has been associated with inhibitory effects on kinases and other enzymes involved in cancer progression and inflammation.
In Vitro Studies
- Anticancer Activity : Various studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary results suggest that it may possess moderate inhibitory activity against these targets, which are crucial in neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Efficacy
A study involving a structurally similar compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 10 μM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Case Study 2: Enzyme Inhibition
In another study, the compound was tested against AChE and BChE, showing IC50 values of 12 μM and 15 μM, respectively. This suggests potential applications in treating cognitive disorders related to cholinergic dysfunction .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the quinazoline ring. The presence of electron-withdrawing groups like fluorine enhances potency by increasing binding affinity to target enzymes.
Comparative SAR Table
| Compound | Substituent | IC50 (μM) AChE | IC50 (μM) BChE | Cytotoxicity MCF-7 |
|---|---|---|---|---|
| Compound A | -F | 10 | 12 | 8 |
| Compound B | -Cl | 15 | 18 | 12 |
| N-(3-(4-fluorophenyl)-2-methyl...) | -F | 12 | 15 | 10 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone Derivatives
The quinazolinone scaffold is a common pharmacophore in medicinal chemistry. Key structural analogs include:
Table 1: Structural Analogs of Quinazolinone Derivatives
| Compound Name | Core Structure | Substituents | Molecular Weight | CAS Number | Potential Application |
|---|---|---|---|---|---|
| Target Compound | 3,4-dihydroquinazolin-4-one | 3-(4-fluorophenyl), 2-methyl, 6-(furan-2-carboxamide) | Not provided | Not available | Anticancer (inferred) |
| CAS 1010892-69-9 | 3,4-dihydroquinazolin-4-one | 3-(1,3-benzodioxol-5-yl), 2-methyl, 6-(propan-2-yl oxyacetate) | Not provided | 1010892-69-9 | Pharmaceutical (unspecified) |
| CAS 1111319-07-3 | 3,4-dihydroquinazolin-4-one | 3-((tetrahydrofuran-2-yl)methyl), 2-((2-chloro-6-fluorobenzyl)thio), 7-carboxamide (N-cyclopentyl) | 516.0 | 1111319-07-3 | Anticancer (inferred) |
- Substituent Analysis :
- The target compound’s 4-fluorophenyl group enhances lipophilicity and may improve membrane permeability compared to the 1,3-benzodioxol-5-yl group in CAS 1010892-69-9, which introduces electron-rich aromaticity .
- The thioether and tetrahydrofuranmethyl groups in CAS 1111319-07-3 likely increase steric bulk and alter metabolic stability relative to the target’s simpler methyl and fluorophenyl substituents .
Furan Carboxamide-Containing Compounds
Furan-2-carboxamide is a critical pharmacophore in kinase inhibitors. Notable comparisons include:
Table 2: Furan Carboxamide-Containing Compounds
Carboxamide-Containing Pesticides (Contextual Comparison)
While structurally distinct, pesticides like diflubenzuron (CAS 35367-38-5) share the carboxamide motif. However, their benzamide groups and urea linkages differ from the target’s furan carboxamide, highlighting the importance of heterocyclic specificity in pharmacological vs. pesticidal applications .
Research Findings and Implications
- Pharmacological Potential: The target’s quinazolinone-furan carboxamide hybrid structure may synergize the anticancer activity observed in pyridine-based KISS1R antagonists (e.g., 16b) with improved solubility due to the fluorophenyl group .
- Synthetic Challenges : Substituents like the tetrahydrofuranmethyl group in CAS 1111319-07-3 complicate synthesis compared to the target’s simpler methyl and fluorophenyl groups, suggesting a trade-off between complexity and bioavailability .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carboxamide, and how can reaction yields and purity be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Quinazolinone Core Formation : Condensation of 4-fluorophenylamine with methyl-substituted anthranilic acid derivatives under reflux in acetic acid, followed by cyclization using phosphoryl chloride (POCl₃) to form the 3,4-dihydroquinazolin-4-one scaffold.
Furan-2-carboxamide Coupling : React the 6-amino intermediate with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (e.g., 1.2 equivalents of furan-2-carbonyl chloride) to minimize unreacted starting material.
- Use anhydrous conditions to prevent hydrolysis of intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and what key parameters should be reported?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and the methyl group (δ ~2.5 ppm).
- 19F NMR : Verify fluorine substitution (δ ~-110 ppm relative to CFCl₃).
- Mass Spectrometry (HRMS) : Report exact mass (e.g., [M+H]⁺) to confirm molecular formula.
- X-ray Crystallography : Use SHELXL for structure refinement. Key metrics: R-factor <5%, bond length/angle deviations within 0.02 Å/2°, and thermal displacement parameters (Ueq) for all atoms .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
Methodological Answer:
- Solubility Testing : Use a shake-flask method in DMSO, PBS (pH 7.4), and simulated gastric fluid. Measure saturation concentration via UV-Vis spectroscopy at λ_max ~280 nm.
- Stability Studies :
Advanced Research Questions
Q. What experimental strategies are effective for evaluating the biological activity of this compound, particularly its kinase inhibition potential?
Methodological Answer:
- In Vitro Kinase Assays :
- Use recombinant EGFR kinase (or related targets) in a fluorescence-based ADP-Glo™ assay.
- Determine IC₅₀ values via dose-response curves (1 nM–100 µM). Include positive controls (e.g., gefitinib) and validate with ATP competition assays.
- Cellular Assays :
- Test antiproliferative activity in cancer cell lines (e.g., A549, HeLa) using MTT assays. Correlate IC₅₀ with kinase inhibition data.
- Perform Western blotting to assess downstream signaling (e.g., phosphorylation of ERK or AKT) .
Q. How can computational modeling be applied to predict structure-activity relationships (SAR) and optimize this compound’s efficacy?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into EGFR’s ATP-binding pocket. Prioritize poses with hydrogen bonds to hinge residues (e.g., Met793).
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) and binding free energy (MM-PBSA).
- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and electrostatic potential. Validate with leave-one-out cross-validation (R² >0.7) .
Q. How should researchers resolve contradictions between in vitro activity data and in vivo efficacy results for this compound?
Methodological Answer:
- Bioavailability Analysis : Measure plasma/tissue concentrations via LC-MS/MS after oral/intravenous administration in rodents. Calculate pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂).
- Metabolite Identification : Incubate with liver microsomes and identify Phase I/II metabolites using HRMS/MS. Test metabolites for activity.
- Formulation Optimization : Improve solubility via nanoemulsions or cyclodextrin complexes. Re-evaluate efficacy in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
